Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

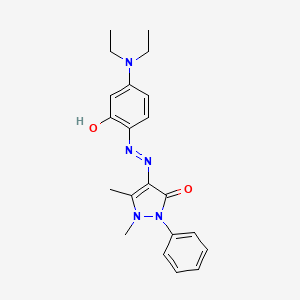

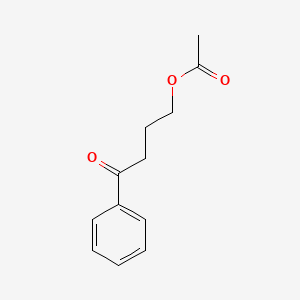

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) is a chemical compound with the formula C10H10Na2O6S and a molecular weight of 304.23 . It is used in research and has potential applications in pharmaceutical testing .

Synthesis Analysis

The synthesis of thiophene derivatives, such as Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate), often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) can be represented by the SMILES notation: CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)[O-])[O-].[Na+].[Na+] .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Applications De Recherche Scientifique

Organic Electronics and Conductive Polymers

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) (referred to as “Sodium TTF”) exhibits excellent electron-donating properties due to its conjugated structure. Researchers have explored its use in organic electronics, such as organic field-effect transistors (OFETs), organic solar cells, and light-emitting diodes (OLEDs). Its high charge mobility and solubility in common organic solvents make it a promising candidate for flexible and printable electronic devices .

Electrochemical Energy Storage

The compound’s redox activity and stability make it suitable for energy storage applications. Sodium TTF can be incorporated into supercapacitors or used as an electrode material in lithium-ion batteries. Its reversible redox behavior allows efficient charge storage and release, contributing to improved energy density and cycling stability .

Catalysis

Researchers have investigated Sodium TTF as a catalyst or co-catalyst in various reactions. Its unique electronic properties can enhance catalytic activity, particularly in electrochemical transformations. Applications include electrocatalytic water splitting, CO2 reduction, and organic synthesis .

Sensing and Biosensing

Due to its redox behavior and sensitivity to specific analytes, Sodium TTF has been explored for chemical sensing and biosensing applications. It can serve as an electrochemical sensor for detecting small molecules, metal ions, or biomolecules. Researchers have functionalized it with specific receptors to create selective biosensors .

Medicinal Chemistry

Although less explored, Sodium TTF’s potential in medicinal chemistry is intriguing. Its redox properties could be harnessed for targeted drug delivery or as a redox-active component in therapeutics. Further research is needed to unlock its full potential in this field .

Coordination Chemistry

Sodium TTF can act as a ligand in coordination complexes. Its sulfur atoms can coordinate with transition metals, leading to interesting magnetic, optical, or catalytic properties. Researchers have synthesized metal complexes with Sodium TTF as a building block for multifunctional materials .

Mécanisme D'action

While the specific mechanism of action for Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propriétés

IUPAC Name |

disodium;2,5-bis(ethoxycarbonyl)thiophene-3,4-diolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S.2Na/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2;;/h11-12H,3-4H2,1-2H3;;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSQVUZNLOEFFP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)[O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Na2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715602 |

Source

|

| Record name | Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) | |

CAS RN |

14282-56-5 |

Source

|

| Record name | Disodium 2,5-bis(ethoxycarbonyl)thiophene-3,4-bis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.